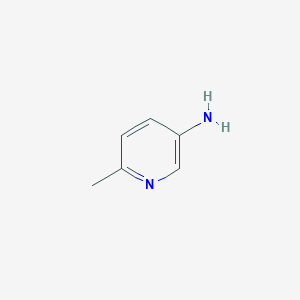

5-Amino-2-picoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENBBJXGCWILBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287854 | |

| Record name | 5-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-14-6 | |

| Record name | 5-Amino-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3430-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-picoline chemical properties and structure

An In-depth Technical Guide to 5-Amino-2-picoline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound (also known as 5-amino-2-methylpyridine or 6-methylpyridin-3-amine). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

This compound is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both an electron-donating amino group and a methyl group, makes it a valuable precursor for a wide range of heterocyclic compounds.[1] At room temperature, it typically appears as a white to light yellow or brown crystalline solid.[2] It exhibits moderate solubility in water and good solubility in organic solvents such as ethanol (B145695) and acetone.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methylpyridin-3-amine | [1][4] |

| Synonyms | This compound, 5-Amino-2-methylpyridine | [5][6] |

| CAS Number | 3430-14-6 | [4][7] |

| Molecular Formula | C₆H₈N₂ | [4][7] |

| Molecular Weight | 108.14 g/mol | [4][7] |

| Appearance | White to light brown solid | [2][3] |

| Melting Point | 95-99 °C | [7] |

| SMILES | Cc1ccc(N)cn1 | [7] |

| InChI Key | UENBBJXGCWILBM-UHFFFAOYSA-N | [4][7] |

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted with a methyl group at position 2 and an amino group at position 5.

Caption: 2D structure of this compound.

Experimental Protocols

This compound is a crucial intermediate in organic synthesis.[3] A common and effective method for its preparation is through the chemical reduction of its nitro precursor, 2-methyl-5-nitropyridine (B155877).[3]

Synthesis via Reduction of 2-Methyl-5-nitropyridine

This protocol describes the synthesis of this compound by reducing 2-methyl-5-nitropyridine with iron powder in an acidic medium.

Materials:

-

2-methyl-5-nitropyridine

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, create a suspension of iron powder in a 1:1 mixture of ethanol and water.

-

Acidification: Slowly add concentrated hydrochloric acid to the stirred suspension. The mixture will heat up.

-

Addition of Starting Material: Once the iron is activated, add a solution of 2-methyl-5-nitropyridine in ethanol dropwise to the reaction mixture.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron salts.

-

Neutralization and Extraction: Make the filtrate alkaline by adding sodium hydroxide solution. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Development

This compound is not typically a pharmacologically active agent itself but serves as a vital intermediate for synthesizing a wide array of biologically active molecules.[2] Its structure is a key component in the development of antibacterial, anti-inflammatory, and cardiovascular drugs.[3] It is particularly valuable in creating kinase inhibitors and compounds active in the central nervous system (CNS).[1]

A notable application is its use as a precursor in the synthesis of COX-2 (Cyclooxygenase-2) inhibitors. The derivative 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone, which is prepared from this compound, is a key intermediate for this important class of anti-inflammatory drugs.[8]

Caption: Logical relationship of this compound in drug synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Amino-2-methylpyridine Manufacturer & Supplier in China | CAS 1603-40-3 | Properties, Uses, Safety Data [pipzine-chem.com]

- 3. 3-Amino-6-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data, Price – High Quality Bulk Wholesale [pipzine-chem.com]

- 4. 5-Amino-2-methylpyridine | C6H8N2 | CID 243313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3430-14-6|6-Methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. 5-Amino-2-methylpyridine 97 3430-14-6 [sigmaaldrich.com]

- 8. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

5-Amino-2-methylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-methylpyridine, a key heterocyclic building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, including its CAS number and synonyms, and presents a detailed experimental protocol for its synthesis.

Core Data: Chemical Identifiers

A clear identification of chemical compounds is crucial for research and development. The following table summarizes the key identifiers for 5-Amino-2-methylpyridine.

| Identifier | Value |

| CAS Number | 3430-14-6 |

| Synonyms | 6-methylpyridin-3-amine, 5-Amino-2-picoline, 3-Amino-6-methylpyridine |

Experimental Protocol: Synthesis of 5-Amino-2-methylpyridine

The following is a detailed methodology for the synthesis of 5-Amino-2-methylpyridine via the reduction of 2-methyl-5-nitropyridine. This method is widely used due to its efficiency and relatively high yield.

Materials and Equipment:

-

2-methyl-5-nitropyridine

-

Methanol (B129727) (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Autoclave

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a 250 mL autoclave, add 100 mL of methanol (MeOH), 15 g (0.19 mol) of 2-methyl-5-nitropyridine, and 0.5 g of 10% palladium on carbon catalyst.

-

Seal the autoclave and stir the reaction mixture at room temperature for 18 hours under a hydrogen pressure of 4 atm.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an unfolding agent ratio of petroleum ether to ethyl acetate of 3:1 to confirm the completion of the reaction.

-

Upon completion, vent the autoclave and filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting product is 3-amino-6-methylpyridine (11.5 g, with an HPLC purity of 97%) as a dark red solid, achieving a yield of 98.3%.

Synthesis Workflow

The following diagram illustrates the synthesis pathway for 5-Amino-2-methylpyridine from 2-methyl-5-nitropyridine, providing a clear visual representation of the experimental workflow.

Caption: Synthesis of 5-Amino-2-methylpyridine.

Spectroscopic Profile of 5-Amino-2-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Amino-2-picoline (also known as 6-methylpyridin-3-amine), a vital building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The data presented here has been compiled from various spectral databases and is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, the spectra are consistent with its substituted pyridine (B92270) structure.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the amino and methyl substituents on the pyridine ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-4 | ~6.9-7.1 | Doublet of doublets | 1H |

| H-6 | ~7.8-8.0 | Doublet | 1H |

| Pyridine Ring H | ~6.8-6.9 | Doublet | 1H |

| -NH₂ (Amino) | ~3.5 (broad) | Singlet | 2H |

| -CH₃ (Methyl) | ~2.3-2.4 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~155-157 |

| C-3 | ~122-124 |

| C-4 | ~121-123 |

| C-5 | ~138-140 |

| C-6 | ~145-147 |

| -CH₃ (Methyl) | ~22-24 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. As a primary aromatic amine, the N-H stretching region is particularly informative.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric) | ~3440 | Medium |

| N-H Stretch (Symmetric) | ~3330 | Medium |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | ~2850-2960 | Medium-Weak |

| N-H Bend (Scissoring) | ~1620 | Strong |

| Aromatic C=C and C=N Ring Stretches | ~1450-1600 | Strong-Medium |

| C-N Stretch (Aromatic) | ~1250-1340 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular formula is C₆H₈N₂, with a molecular weight of approximately 108.14 g/mol .

| m/z | Relative Intensity (%) | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M-H]⁺ (Loss of a hydrogen radical) |

| 80 | Moderate | [M-H-HCN]⁺ (Loss of H followed by hydrogen cyanide) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is approximately 4-5 cm.

-

-

Instrument Setup :

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

The sample is placed in the spectrometer's probe.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition :

-

For ¹H NMR , a standard proton experiment is run. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, representative amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup :

-

The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

-

Data Acquisition :

-

The sample spectrum is then collected.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions are identified and assigned to the corresponding vibrational modes.

-

Mass Spectrometry Protocol

-

Sample Introduction and Ionization :

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

-

-

Mass Analysis :

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Acquisition :

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

-

Data Analysis :

-

The molecular ion peak is identified to confirm the molecular weight.

-

The fragmentation pattern is analyzed to provide structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

Caption: A flowchart illustrating the process of chemical structure elucidation using complementary spectroscopic techniques.

An In-depth Technical Guide to the Solubility of 5-Amino-2-picoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2-picoline (also known as 5-amino-2-methylpyridine) in various organic solvents. As a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Zolpidem and Pirfenidone, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's role in relevant synthetic pathways.

Introduction

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₈N₂. Its structure, featuring both a basic amino group and a pyridine ring, dictates its solubility profile, making it generally soluble in polar organic solvents and slightly soluble in water.[1] In the pharmaceutical industry, this compound serves as a key building block for several commercially significant drugs.[2] A thorough understanding of its solubility in a range of organic solvents is therefore essential for process chemists and formulation scientists to ensure efficient and scalable manufacturing processes.

Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some quantitative values have been compiled below. It is generally described as being soluble in many organic solvents like ethanol (B145695) and ether.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | Requires sonication to dissolve. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | No quantitative data available. |

| Acetone | C₃H₆O | Polar Aprotic | Good solubility[1] | No quantitative data available. |

| Ether (Diethyl ether) | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | No quantitative data available. |

| Water | H₂O | Polar Protic | Slightly soluble[1] | One source reports a high, unverified value of 1000 g/L.[2] |

Note: The quantitative value for water solubility from a single source appears to be an outlier and should be treated with caution. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is considered the gold standard for thermodynamic solubility determination.[3]

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase (e.g., a mixture of water with a suitable buffer and acetonitrile (B52724) or methanol)[4]

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[3]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.[4]

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualization of Logical Workflows and Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and the role of this compound in the synthesis of important pharmaceutical compounds.

Experimental Workflow for Solubility Determination

References

- 1. 5-Amino-2-methylpyridine Manufacturer & Supplier in China | CAS 1603-40-3 | Properties, Uses, Safety Data [pipzine-chem.com]

- 2. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 5-Amino-2-picoline: A Technical Guide

Introduction: 5-Amino-2-picoline, also known as 5-amino-2-methylpyridine, is a pivotal chemical intermediate with the molecular formula C6H8N2.[1] Its structure, which features a pyridine (B92270) ring substituted with both an amino and a methyl group, makes it a versatile building block in various scientific fields.[2] This compound is particularly significant in medicinal chemistry and drug development, where it serves as a precursor for a wide array of biologically active molecules, including antibacterial and anti-tumor agents.[1] It is also utilized in the synthesis of agrochemicals, such as herbicides, and in materials science for creating ligands and functional polymers.[1][2][3] This guide provides an in-depth overview of the synthesis, discovery, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1] It exhibits good solubility in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 3430-14-6 | |

| Molecular Formula | C6H8N2 | [1] |

| Molecular Weight | 108.14 g/mol | [4] |

| Melting Point | 95-99 °C | |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Good in ethanol and acetone; slightly soluble in water | [1] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on factors such as starting material availability, desired yield and purity, and scalability. Key methods include the reduction of a nitro-substituted pyridine, amination of a halo-substituted pyridine, and the Chichibabin reaction.

Synthetic Methodologies at a Glance

| Starting Material | Key Reagents/Catalyst | Reaction Type | Reported Yield | Reference |

| 2-Methyl-5-nitropyridine | Iron, Hydrochloric acid | Reduction | - | [1] |

| 2-Methyl-5-halopyridine | Ammonia (B1221849) | Amination | - | [1] |

| 3-Methylpyridine | Sodium amide | Chichibabin Reaction | - | [5][6][7] |

| 3-Methyl-pyridine-1-oxide | Trimethylamine (B31210), Thionyl chloride, HBr | Rearrangement/Hydrolysis | 80.5% | [3][6] |

| 2-Chloro-5-methylpyridine (B98176) | Liquid ammonia, Copper catalyst | Ammonolysis | - | [7] |

Key Synthetic Pathways

Below are visualizations of common synthetic routes to this compound.

Caption: Common synthetic routes to this compound.

Detailed Experimental Protocols

Synthesis from 3-Methyl-pyridine-1-oxide

This process involves the reaction of 3-methyl-pyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.[6]

Step 1: Formation of the Ammonium (B1175870) Salt

-

Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine-1-oxide in 120 ml of methylene (B1212753) chloride and cool the solution to -5 °C.

-

Condense 22.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.

-

Add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, maintaining the temperature below 0 °C.[3]

-

Allow the resulting yellow solution to warm to room temperature and stir overnight.[3]

-

Remove the solvent in vacuo to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate.[3][6]

Caption: Formation of the ammonium salt intermediate.

Step 2: Conversion to 2-Amino-5-methylpyridine (B29535)

-

To the crude intermediate, add 35 ml of a 48% hydrogen bromide solution.[3]

-

Heat the mixture to distill off the water.

-

Continue heating to 210 °C, continuously adding 48% hydrogen bromide solution dropwise while distilling off water.[3]

-

After approximately 8 hours, the reaction should be complete (monitor by thin-layer chromatography).[3]

-

Cool the mixture and adjust the pH to 9 with a dilute sodium hydroxide (B78521) solution.[3]

-

Extract the product four times with ethyl acetate.

-

Dry the combined organic extracts over sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[3] A yield of 8 g (80.5% of theory) has been reported for this method.[3]

Caption: Conversion of the intermediate to the final product.

Ammonolysis of 2-Chloro-5-methylpyridine

This method involves the reaction of 2-chloro-5-methylpyridine with liquid ammonia in the presence of a copper catalyst.[7]

-

Combine 2-chloro-5-methylpyridine with an organic solvent (e.g., methanol, ethanol, or isopropanol) in a mass ratio of 1:1 to 1:20 (preferably 1:10).[7]

-

Add a copper catalyst (e.g., Cu powder or CuSO4) at a dosage of 0.5-20g per 100g of 2-chloro-5-methylpyridine.[7]

-

Introduce liquid ammonia into the reaction vessel.

-

Heat the mixture to a temperature between 50-250°C (preferably 145-155°C) under a pressure of 1.0-10.0 MPa (preferably 3.5-4.5 MPa).[7]

-

Maintain these conditions for 1-20 hours (preferably 7-9 hours).[7]

-

After the reaction is complete, cool the vessel, depressurize, and remove the ammonia.

-

Distill off the majority of the organic solvent.

-

Cool the residue, add water, and stir.

-

Extract the product with toluene, dry the organic layer, and concentrate.

-

Evaporate the product under reduced pressure and cool to obtain this compound.[7]

Applications in Drug Discovery and Other Fields

This compound is a valuable precursor in the synthesis of a multitude of compounds with significant biological activity. Its structural features allow for various chemical modifications to construct complex molecules.[1]

-

Pharmaceuticals: It is a key intermediate in the development of new pharmaceutical agents.[2] It is used in the synthesis of antibacterial and anti-tumor drugs by serving as a starting material to build core structures with specific biological activities.[1] The aminopyridine scaffold is of interest in developing drugs against neglected tropical diseases caused by protozoan parasites.[8] It is also used to synthesize kinase inhibitors and receptor antagonists.[2]

-

Agrochemicals: This compound is used as an intermediate in the production of agrochemicals, including herbicides and fungicides.[3][9]

-

Materials Science: In materials science, this compound can be used as a functional monomer in the synthesis of polymer materials, imparting special properties to them.[1] It is also investigated for the preparation of ligands for metal-organic frameworks (MOFs).[2]

Safety and Handling

This compound is classified as hazardous. It can be harmful if swallowed and may cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions in place.

References

- 1. 5-Amino-2-methylpyridine Manufacturer & Supplier in China | CAS 1603-40-3 | Properties, Uses, Safety Data [pipzine-chem.com]

- 2. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]

- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. 5-Amino-2-methylpyridine | C6H8N2 | CID 243313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 6. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 7. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-Amino-2-picoline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of molecular entities is paramount. 5-Amino-2-picoline (also known as 5-amino-2-methylpyridine), a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth look at its crystal structure and associated crystallographic data, offering a foundational resource for further research and development.

Core Crystallographic Data

The three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data, archived under the Cambridge Crystallographic Data Centre (CCDC) deposition number 717326, reveals a monoclinic crystal system.[1] Key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and refinement statistics.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.864 (2) |

| b (Å) | 14.856 (7) |

| c (Å) | 10.329 (5) |

| α (°) | 90 |

| β (°) | 98.78 (3) |

| γ (°) | 90 |

| Volume (ų) | 585.3 (5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.226 |

| R-factor (%) | 4.8 |

| Data Collection Temperature (K) | 120 |

Experimental Protocols

The determination of the crystal structure of this compound involved a meticulous experimental workflow, from crystal growth to data analysis.

Crystallization

Single crystals suitable for X-ray diffraction were obtained from a solution of this compound in an appropriate solvent system. The process typically involves slow evaporation of the solvent at a controlled temperature to allow for the ordered growth of the crystalline lattice.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected at a low temperature (120 K) to minimize thermal vibrations of the atoms. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Role as a Synthetic Intermediate

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[2] Its structure, featuring both an amino group and a methyl-substituted pyridine (B92270) ring, allows for a variety of chemical transformations. It serves as a precursor for the synthesis of more complex molecules with potential biological activity. A generalized synthetic pathway to obtain this compound is outlined below.

This technical guide provides a concise yet comprehensive overview of the crystal structure and crystallographic data of this compound. The detailed experimental protocols and the visualization of its synthetic utility offer valuable insights for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this important chemical entity.

References

5-Amino-2-picoline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Amino-2-picoline (also known as 5-amino-2-methylpyridine). Understanding the chemical stability of this compound is critical for ensuring its integrity in research and pharmaceutical development, as degradation can impact experimental outcomes and the safety and efficacy of potential drug candidates. This document synthesizes available data on the stability of this compound and related aminopyridine compounds, offering guidance on proper handling, storage, and stability assessment.

Chemical Properties and Intrinsic Stability

This compound is a substituted pyridine (B92270) with the chemical formula C₆H₈N₂. It is a solid at room temperature and is generally considered stable under recommended storage conditions.[1] However, like many aromatic amines, it possesses certain chemical liabilities that can lead to degradation if not handled and stored properly. Key factors influencing its stability include exposure to light, moisture, oxygen, and incompatible chemical agents.[2][3] The presence of the amino group and the pyridine nitrogen atom makes the molecule susceptible to oxidation.[4]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Protection from Light: The compound should be protected from light.[3]

-

Temperature: For solid material, storage at room temperature is often cited.[3] However, for long-term storage or for solutions, refrigeration (4°C) or freezing (-20°C or -80°C) is recommended to minimize degradation.[3] One supplier suggests that solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[3]

-

Inert Atmosphere: While not always specified, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

-

Hygroscopicity: Some sources indicate that this compound is hygroscopic, meaning it can absorb moisture from the air.[3] Therefore, storage in a desiccated environment is advisable.

Quantitative Stability Data (Exemplified by 4-Aminopyridine)

Table 1: Stability of 4-Aminopyridine (B3432731) 5-mg Capsules

| Storage Condition | Duration | Remaining Drug Content (%) | Observations |

| Refrigerated (4°C), protected from light | 6 months | >98% | No visible changes |

| Room Temperature (22-24°C), protected from light | 6 months | >98% | No visible changes |

| 37°C, protected from light | 1 month | >98% | No visible changes |

Data synthesized from a study on the chemical stability of 4-aminopyridine capsules.

Table 2: Stability of 4-Aminopyridine 10-mg Capsules

| Storage Condition | Duration | Remaining Drug Content (%) |

| Room Temperature, protected from light | 365 days | >94% |

Data from a study on the chemical stability of 10-mg 4-aminopyridine capsules.

Potential Degradation Pathways

Forced degradation studies on aminopyridines have identified several potential pathways of degradation.[2] These studies are crucial for understanding the chemical liabilities of a molecule and for developing stability-indicating analytical methods.[1][5]

Caption: Factors influencing the degradation of this compound.

Oxidative Degradation

The amino group and the pyridine nitrogen are susceptible to oxidation.[4] In the presence of oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen, degradation can occur.[2] Studies on 3,4-diaminopyridine (B372788) have shown that oxidation can lead to the formation of N-oxides and nitro derivatives.[4] It is plausible that this compound could follow a similar degradation pathway.

Caption: Hypothetical oxidative degradation pathway for this compound.

Hydrolytic Degradation

While generally stable in neutral aqueous solutions, forced degradation studies under acidic or basic conditions are necessary to determine the potential for hydrolysis.[2]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to handle and store this compound in light-protected containers.[2][3]

Experimental Protocol for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method, followed by a long-term stability study under various storage conditions.

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is a common approach for the analysis of aminopyridines.[6]

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max)

-

Column Temperature: 25-30°C

The method should be validated to ensure it can separate the parent this compound peak from all potential degradation product peaks.

Forced Degradation Study Protocol

The following conditions are recommended for a forced degradation study:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Samples should be analyzed at appropriate time points, and the percentage of degradation should be calculated. Any significant degradation products should be identified using techniques like LC-MS/MS.

Caption: Experimental workflow for a stability study of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Key considerations for maintaining its integrity include protection from light, moisture, and incompatible chemicals. While quantitative stability data for this specific molecule is limited, information from related aminopyridines suggests good stability. For critical applications in research and drug development, it is highly recommended to perform a comprehensive stability study, including forced degradation, to understand its specific degradation profile and establish appropriate handling and storage protocols.

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermochemical Properties of 5-Amino-2-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 5-Amino-2-picoline (also known as 5-Amino-2-methylpyridine). The data and methodologies presented are essential for understanding the energetic characteristics of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended to support research, development, and safety assessments involving this compound.

Core Thermochemical Data

The following table summarizes the key quantitative thermochemical data for this compound. These values were determined through precision calorimetry techniques and provide fundamental insights into the compound's stability and energy content.

| Property | Symbol | Value | Units |

| Melting Temperature | T_fus | 350.431 ± 0.018 | K |

| Molar Enthalpy of Fusion | Δ_fus H_m | 18.108 | kJ·mol⁻¹ |

| Molar Entropy of Fusion | Δ_fus S_m | 51.676 | J·K⁻¹·mol⁻¹ |

| Molar Energy of Combustion | Δ_c U(C₆H₈N₂, cr) | -3500.15 ± 1.51 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Combustion | Δ_c Hₘ⁰(C₆H₈N₂, cr) | -3502.64 ± 1.51 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation | Δ_f Hₘ⁰(C₆H₈N₂, cr) | -1.74 ± 0.57 | kJ·mol⁻¹ |

| Molar Heat Capacity | C_p,m | See original research for temperature-dependent data | J·K⁻¹·mol⁻¹ |

Note: The data presented is based on the findings from a study on the molar heat capacities and standard molar enthalpy of formation of 2-amino-5-methylpyridine. For the complete heat capacity data as a function of temperature, readers are encouraged to consult the original research publication.

Experimental Protocols

The determination of the thermochemical properties of this compound involves highly specialized calorimetric techniques. The following sections detail the generalized experimental protocols for the key methods used.

Adiabatic Calorimetry for Heat Capacity and Fusion Properties

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy and entropy of phase transitions.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample container within the adiabatic calorimeter. The container is then sealed to ensure a closed system.

-

Calorimeter Assembly: The sample container is placed within an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container, thereby minimizing heat exchange with the surroundings (approaching adiabatic conditions).

-

Heating and Data Acquisition: A known amount of electrical energy is supplied to the sample container, causing its temperature to rise. The temperature of the sample is meticulously recorded as a function of the energy input.

-

Heat Capacity Calculation: The molar heat capacity (C_p,m) is calculated from the measured temperature increase (ΔT) and the corresponding energy input (ΔQ) using the following relation: C_p,m = (1/n) * (ΔQ/ΔT) where 'n' is the number of moles of the sample.

-

Phase Transition Analysis: During a phase transition, such as melting, the input of energy results in no temperature change until the transition is complete. The molar enthalpy of fusion (Δ_fus H_m) is determined by measuring the total energy required for the melting process. The molar entropy of fusion (Δ_fus S_m) is then calculated using the equation: Δ_fus S_m = Δ_fus H_m / T_fus where T_fus is the melting temperature.

Oxygen-Bomb Combustion Calorimetry for Enthalpy of Combustion and Formation

Oxygen-bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. From this data, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A pellet of a known mass of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Bomb Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing its temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation of Heat of Combustion: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).

-

Derivation of Enthalpy of Formation: The standard molar enthalpy of formation (Δ_f Hₘ⁰) is calculated from the standard molar enthalpy of combustion (Δ_c Hₘ⁰) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualizations

The following diagrams illustrate the generalized workflows for the experimental techniques described above.

Adiabatic Calorimetry Experimental Workflow

Oxygen-Bomb Calorimetry Experimental Workflow

Sublimation Enthalpy

Data regarding the sublimation enthalpy of this compound was not found in the reviewed literature. This property, which describes the energy required for the phase transition from solid to gas, would require separate experimental determination, for instance, by using a Knudsen effusion method coupled with mass spectrometry.

This guide provides a foundational understanding of the thermochemical properties of this compound. For more detailed data and specific experimental parameters, consulting the primary research literature is recommended.

In-depth Technical Guide to the Electronic Properties of 5-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 5-Amino-2-methylpyridine (also known as 2-Amino-5-picoline), a heterocyclic amine of significant interest in pharmaceutical and materials science research. This document synthesizes key theoretical data on the molecule's electronic structure, offering insights into its reactivity, stability, and potential for various applications. The core of this guide is a detailed presentation of computational data, including frontier molecular orbital energies, dipole moment, and polarizability, derived from Density Functional Theory (DFT) calculations. Experimental methodologies for determining these properties are also detailed to provide a complete picture for researchers.

Introduction

5-Amino-2-methylpyridine is a substituted pyridine (B92270) derivative with the chemical formula C₆H₈N₂.[1] Its molecular structure, featuring an electron-donating amino group and a methyl group on the pyridine ring, gives rise to a unique set of electronic properties that are crucial for its application in drug design, agrochemicals, and as a ligand in coordination chemistry. Understanding these properties is fundamental to predicting the molecule's behavior in chemical reactions, its biological activity, and its potential for the development of novel materials. This guide focuses on the theoretical investigation of these properties, providing a solid foundation for further experimental work.

Computational Analysis of Electronic Properties

The electronic properties of 5-Amino-2-methylpyridine have been elucidated through computational quantum chemistry methods. A key study by Kavitha and Alivelu employed Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to perform a detailed analysis of the molecule's electronic structure.[2][3][4]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability.[4]

For 5-Amino-2-methylpyridine, the calculated HOMO-LUMO energy gap is 6.50162 eV .[4] This relatively large energy gap indicates good kinetic stability and lower reactivity, which can be a desirable property in drug design to minimize off-target effects.

Dipole Moment, Polarizability, and Hyperpolarizability

The distribution of charge and the molecule's response to an external electric field are described by its dipole moment, polarizability, and hyperpolarizability. These properties are particularly relevant for understanding intermolecular interactions and the potential for non-linear optical (NLO) applications.

The following table summarizes the key electronic properties of 5-Amino-2-methylpyridine as determined by DFT calculations.

| Property | Value | Unit |

| HOMO-LUMO Energy Gap (ΔE) | 6.50162 | eV |

| Dipole Moment (μ) | Value not available in the provided abstract | Debye |

| Mean Polarizability (α) | Value not available in the provided abstract | esu |

| First Hyperpolarizability (β) | Value not available in the provided abstract | esu |

Note: While the referenced study calculated the dipole moment, polarizability, and first hyperpolarizability, the specific numerical values were not available in the accessible abstract and snippets. Access to the full-text article is required to populate these fields.

Experimental Protocols for Electronic Property Determination

While this guide focuses on computational data, understanding the experimental methods used to validate these findings is crucial for researchers.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary technique for investigating electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.

Methodology:

-

Sample Preparation: A dilute solution of 5-Amino-2-methylpyridine is prepared in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) that does not absorb in the spectral region of interest. The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam, and a cuvette with the sample solution is placed in the sample beam.

-

Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy of the electronic transition. The HOMO-LUMO gap can be estimated from the onset of the absorption band using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Methodology:

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) is prepared and deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

-

Working Electrode: A glassy carbon, platinum, or gold electrode is polished and cleaned before use.

-

Three-Electrode Setup: The working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire) are immersed in the electrolyte solution.

-

Data Acquisition: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured.

-

Analysis: The oxidation potential (Eox) and reduction potential (Ered) are determined from the cyclic voltammogram. The HOMO and LUMO energies can be estimated using empirical equations that relate these potentials to the energy levels of a reference compound (e.g., ferrocene/ferrocenium redox couple).

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the computational determination of the electronic properties of 5-Amino-2-methylpyridine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-picoline from 3-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-picoline, also known as 2-amino-5-methylpyridine, is a valuable intermediate in the pharmaceutical and agrochemical industries. Its synthesis from the readily available starting material, 3-picoline, is a key process for the production of various commercial products. This document provides detailed application notes and experimental protocols for a robust multi-step synthesis of this compound from 3-picoline. The described pathway proceeds through the formation of a 3-methylpyridine (B133936) N-oxide intermediate, followed by functionalization at the 2-position and subsequent amination.

Synthetic Pathway Overview

The synthesis of this compound from 3-picoline is a multi-step process. A common and effective route involves the following key transformations:

-

N-Oxidation of 3-picoline: The pyridine (B92270) nitrogen of 3-picoline is oxidized to form 3-methylpyridine N-oxide. This initial step activates the pyridine ring for subsequent functionalization.

-

Formation of a 2-Substituted Intermediate: The 3-methylpyridine N-oxide is then reacted with a chlorinating agent and a trialkylamine to generate a reactive intermediate, such as a trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt.

-

Amination: The intermediate is subsequently converted to this compound through reaction with a strong acid like hydrogen bromide at elevated temperatures.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, providing a comparison of different reaction conditions and their outcomes.

Table 1: N-Oxidation of 3-picoline to 3-Methylpyridine N-oxide

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 30% Hydrogen Peroxide | Glacial Acetic Acid | 70 ± 5 | 24 | 73-77 | [1] |

| 35% Hydrogen Peroxide | Water (with catalyst) | 75 | 1 | 94.1 | [2] |

Table 2: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

| Electrophilic Reagent | Amine | Solvent | Temperature (°C) | Reaction Time | Notes | Reference |

| Thionyl Chloride | Trimethylamine (B31210) | Methylene (B1212753) Chloride | < 0 | Overnight | Intermediate not isolated | [3] |

| Phosgene | Trimethylamine | Methylene Chloride | 0 | Not specified | Intermediate not isolated | [4] |

Table 3: Synthesis of this compound from the Intermediate

| Starting Intermediate | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride | 48% Hydrogen Bromide | 210 | 8 | 80.5 | [3] |

| 2-Alkylamino-5-methyl-pyridine | Hydrogen Bromide/Iodide | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine N-oxide from 3-picoline

Method A: Using Hydrogen Peroxide in Glacial Acetic Acid [1]

-

In a 2-liter round-bottomed flask, prepare a mixture of 600-610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-picoline.

-

To this solution, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking. A significant amount of heat will be generated.

-

Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5°C.

-

Remove the excess acetic acid and water under reduced pressure (30 mm).

-

After approximately 500 ml of liquid has been removed, the remaining solution is distilled under vacuum.

-

The product, 3-methylpyridine N-oxide, distills at 84–85°C/0.3 mm. The expected yield is 175–180 g (73–77%).

Method B: Catalytic Oxidation in a Microreactor [2]

-

Prepare feed solution A by mixing 240g of 3-methylpyridine with 9.6g of a catalyst (a mixture of phosphomolybdic acid and molybdenum trioxide).

-

Prepare feed solution B, which is a 35 wt% hydrogen peroxide solution stabilized to pH 4 with a phosphoric acid buffer.

-

Set the temperature of the high-temperature reaction section of the microreactor to 75°C.

-

Introduce liquid A and liquid B into the micro-mixer at specified flow rates.

-

The reaction mixture is passed through the heated section of the microreactor.

-

The resulting product solution is collected. A yield of up to 94.1% can be achieved.

Step 2: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride Intermediate[3]

-

Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C.

-

Add the condensed trimethylamine at -5 °C to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.

-

At this temperature, add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, keeping the temperature below 0 °C.

-

Allow the resulting yellow solution to warm to room temperature and stir overnight.

-

The solvent is removed in vacuo to yield the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate, which is used in the next step without further purification.

Step 3: Synthesis of this compound[3]

-

To the crude intermediate from Step 2, add 35 ml of a 48% strength hydrogen bromide solution.

-

Distill off the water and then heat the mixture to 210 °C.

-

Continuously add 48% strength hydrogen bromide solution dropwise while distilling off water.

-

Monitor the reaction by thin-layer chromatography. After approximately 8 hours, the reaction should be complete.

-

Allow the mixture to cool and adjust the pH to 9 using a dilute sodium hydroxide (B78521) solution.

-

Extract the product four times with ethyl acetate.

-

Combine the extracts, dry over sodium sulfate, filter, and concentrate on a rotary evaporator.

-

The final product, this compound, is obtained. The expected yield is approximately 8 g (80.5% of theory).

Visualizations

Synthetic Pathway

Caption: Synthetic route from 3-picoline to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]

- 3. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

5-Amino-2-picoline: A Versatile Building Block for the Synthesis of Biologically Active Heterocycles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-picoline, also known as 5-amino-2-methylpyridine, is a valuable and versatile building block in heterocyclic synthesis. Its unique structure, featuring a reactive amino group and a pyridine (B92270) ring, allows for the construction of a variety of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.

Synthesis of 7-Methyl-2-aryl-imidazo[1,2-a]pyridines via Tschitschibabin Reaction

The Tschitschibabin reaction is a classical and efficient method for the synthesis of imidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. In the case of this compound, this reaction leads to the formation of 7-methyl-substituted imidazo[1,2-a]pyridines.

Caption: General workflow for the Tschitschibabin synthesis of 7-methyl-2-aryl-imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 7-Methyl-2-phenyl-imidazo[1,2-a]pyridine

Materials:

-

This compound (1.0 mmol, 108.14 mg)

-

2-Bromoacetophenone (1.0 mmol, 199.04 mg)

-

Anhydrous ethanol (B145695) (10 mL)

-

Sodium bicarbonate (NaHCO₃) (2.0 mmol, 168.02 mg)

Procedure:

-

To a solution of this compound in anhydrous ethanol, add 2-bromoacetophenone.

-

Add sodium bicarbonate to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol to afford the pure 7-methyl-2-phenyl-imidazo[1,2-a]pyridine.

Quantitative Data:

| Product | R Group | Yield (%) | Melting Point (°C) | Reference |

| 7-Methyl-2-phenyl-imidazo[1,2-a]pyridine | H | 85 | 138-140 | [1] |

| 7-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine | 4-CH₃ | 82 | 155-157 | [1] |

| 7-Methyl-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine | 4-Cl | 88 | 188-190 | [1] |

| 7-Methyl-2-(4-bromophenyl)-imidazo[1,2-a]pyridine | 4-Br | 86 | 195-197 | [1] |

Synthesis of 3-Amino-7-methyl-imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines. This method involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.

Caption: Logical relationship in the one-pot, three-component Groebke-Blackburn-Bienaymé synthesis.

Experimental Protocol: Synthesis of N-tert-Butyl-7-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-amine

Materials:

-

This compound (1.0 mmol, 108.14 mg)

-

Benzaldehyde (1.0 mmol, 106.12 mg)

-

tert-Butyl isocyanide (1.0 mmol, 83.15 mg)

-

Methanol (5 mL)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49.2 mg)

Procedure:

-

In a round-bottom flask, dissolve this compound, benzaldehyde, and tert-butyl isocyanide in methanol.

-

Add the scandium(III) triflate catalyst to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain the desired 3-amino-imidazo[1,2-a]pyridine derivative.

Quantitative Data:

| Aldehyde | Isocyanide | Product | Yield (%) | Reference |

| Benzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-7-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-amine | 85 | [2] |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(4-chlorophenyl)-7-methyl-imidazo[1,2-a]pyridin-3-amine | 88 | [2] |

| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(4-methoxyphenyl)-7-methyl-imidazo[1,2-a]pyridin-3-amine | 82 | [3] |

| Furan-2-carbaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(furan-2-yl)-7-methyl-imidazo[1,2-a]pyridin-3-amine | 79 | [2] |

Biological Activities of Imidazo[1,2-a]pyridines Derived from this compound

Derivatives of 7-methyl-imidazo[1,2-a]pyridine synthesized from this compound have demonstrated significant potential as therapeutic agents, particularly in the areas of antimicrobial and anticonvulsant activities.

Antimicrobial Activity

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity (MIC in µg/mL)

| Compound | R Group | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 7-Methyl-2-phenyl-imidazo[1,2-a]pyridine | H | 16 | 32 | 64 | [4] |

| 7-Methyl-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine | 4-Cl | 8 | 16 | 32 | [4] |

| 7-Methyl-2-(4-nitrophenyl)-imidazo[1,2-a]pyridine | 4-NO₂ | 4 | 8 | 16 | [4] |

| 7-Methyl-2-(furan-2-yl)-imidazo[1,2-a]pyridine | Furan-2-yl | 32 | 64 | >64 | [4] |

Anticonvulsant Activity

The anticonvulsant potential is often assessed using animal models, with the Median Effective Dose (ED₅₀) being a key parameter. The ED₅₀ is the dose that produces a therapeutic effect in 50% of the population that takes it. The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are common models for screening anticonvulsant drugs.

Quantitative Data: Anticonvulsant Activity (ED₅₀ in mg/kg)

| Compound | R Group | MES Test | scPTZ Test | Reference |

| 7-Methyl-2-phenyl-imidazo[1,2-a]pyridine | H | >100 | 85.2 | [5] |

| 7-Methyl-2-(4-fluorophenyl)-imidazo[1,2-a]pyridine | 4-F | 45.6 | 32.1 | [5] |

| 7-Methyl-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine | 4-Cl | 52.3 | 41.5 | [5] |

| 7-Methyl-2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine | 4-OCH₃ | 78.1 | 65.7 | [5] |

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a diverse range of heterocyclic compounds, particularly 7-methyl-imidazo[1,2-a]pyridines. The synthetic protocols outlined in this document, including the Tschitschibabin and Groebke-Blackburn-Bienaymé reactions, offer efficient and versatile routes to these valuable scaffolds. The significant antimicrobial and anticonvulsant activities exhibited by these derivatives underscore the importance of this compound as a key building block in the design and development of new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Amino-2-picoline in Pharmaceutical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-picoline, also known as 5-amino-2-methylpyridine, is a versatile heterocyclic building block with significant applications in pharmaceutical drug discovery.[1][2] Its unique chemical structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl group, makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as in the creation of modulators for various G-protein coupled receptors (GPCRs). The amino group provides a reactive handle for various chemical transformations, such as amide bond formation and C-N cross-coupling reactions, while the pyridine nitrogen and the methyl group can be strategically utilized to fine-tune the physicochemical properties and target engagement of the resulting drug candidates.

Key Applications in Drug Discovery

This compound and its derivatives have been instrumental in the development of several classes of therapeutic agents:

-

Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in numerous kinase inhibitors. It often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Derivatives of this compound have been explored as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

-

Metabotropic Glutamate Receptor 5 (mGluR5) Modulators: this compound derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR5. These modulators are of interest for the treatment of various central nervous system (CNS) disorders, including anxiety and L-DOPA induced dyskinesia in Parkinson's disease.

-

Cardiac Myosin Activators: This versatile building block is a key intermediate in the synthesis of Omecamtiv Mecarbil, a selective cardiac myosin activator developed to improve cardiac function in patients with heart failure.

-

Antibacterial Agents: The aminopyridine scaffold can be incorporated into novel antibacterial agents, where it contributes to the overall molecular architecture required for potent activity against various bacterial strains.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor that shares a similar 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) scaffold with potential derivatives of this compound. This data is presented to illustrate the potential potency that can be achieved with this class of compounds.

| Compound | Target Kinase | Cell Line | IC50 (nM) | Reference |

| Nilotinib | Bcr-Abl | Ba/F3 | <30 | [3] |

Experimental Protocols

Protocol 1: Synthesis of a 4-(6-methylpyridin-3-yl)pyrimidin-2-amine Kinase Inhibitor Scaffold

This protocol describes a general two-step synthesis of a key kinase inhibitor scaffold starting from this compound. The first step is a bromination to introduce a handle for cross-coupling, followed by a Suzuki coupling reaction.

Step 1: Synthesis of 3-Amino-5-bromo-2-methylpyridine

-

Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (B52724).

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-